Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride
CAS No.: 1361114-31-9
Cat. No.: VC2940112
Molecular Formula: C10H17ClN4
Molecular Weight: 228.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1361114-31-9 |
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Molecular Formula | C10H17ClN4 |
Molecular Weight | 228.72 g/mol |
IUPAC Name | N-methyl-3-piperidin-3-ylpyrazin-2-amine;hydrochloride |
Standard InChI | InChI=1S/C10H16N4.ClH/c1-11-10-9(13-5-6-14-10)8-3-2-4-12-7-8;/h5-6,8,12H,2-4,7H2,1H3,(H,11,14);1H |
Standard InChI Key | PUIWYXLAINQVEW-UHFFFAOYSA-N |
SMILES | CNC1=NC=CN=C1C2CCCNC2.Cl |
Canonical SMILES | CNC1=NC=CN=C1C2CCCNC2.Cl |
Introduction
Chemical Structure and Properties
Structural Composition
Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride features a pyrazine heterocyclic ring with a piperidine substituent at position 3 and a methylamine group at position 2. The compound exists as a dihydrochloride salt, which significantly increases its water solubility compared to its free base form. The pyrazine core, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, contributes to the compound's ability to participate in various chemical interactions and biological binding events.
The piperidine ring attached at position 3 of the pyrazine core is a six-membered saturated heterocycle containing one nitrogen atom. This structural feature is particularly important as it creates a basic center that can interact with acidic residues in biological targets. The methylamine group at position 2 provides an additional point for hydrogen bonding and electrostatic interactions with potential biological targets.
Physicochemical Properties
Based on analysis of structurally similar compounds, the following physicochemical properties can be attributed to Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride:
Property | Value | Notes |
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Molecular Formula | C₁₀H₁₆N₄·2HCl | Contains four nitrogen atoms |
Molecular Weight | Approx. 265-270 g/mol | Estimated based on similar structures |
Physical Appearance | White to off-white crystalline powder | Typical for hydrochloride salts |
Solubility | Highly soluble in water | Enhanced by dihydrochloride salt form |
Solubility in Organic Solvents | Moderately soluble in alcohols, limited solubility in non-polar solvents | Common for ionizable compounds |
pKa Values | Approximately 5-6 (pyrazine N), 9-10 (piperidine N) | Multiple ionizable centers |
Log P | Approximately 1.2-1.8 | Indicates moderate lipophilicity |
Melting Point | >200°C | Characteristic of hydrochloride salts |
The dihydrochloride salt form significantly affects the compound's properties, particularly enhancing water solubility, which makes it suitable for various biological applications and pharmaceutical formulations.
Synthesis Methods
Detailed Synthetic Pathway
Based on synthetic methods used for related compounds, a potential pathway might include:
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Starting with a halogenated pyrazine derivative such as 2-amino-3-bromopyrazine
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Coupling with a piperidine-3-boronic acid derivative using Suzuki-Miyaura coupling conditions
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Methylation of the amino group using appropriate reagents (e.g., formaldehyde with reducing agents)
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Salt formation using hydrogen chloride in an appropriate solvent
Key reaction conditions for the Suzuki-Miyaura coupling would involve palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like K₂CO₃ or Cs₂CO₃, in solvents such as THF, dioxane, or DMF .
The synthesis of similar pyrazine compounds has been reported to use reactions such as Suzuki-Miyaura coupling between boronic acids and halogenated pyrazines, followed by protection-deprotection sequences and nucleophilic aromatic substitution reactions .
Chemical Reactivity
Functional Group Reactivity
The chemical reactivity of Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride is largely determined by its functional groups:
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The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic attack but resistant to electrophilic aromatic substitution.
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The piperidine nitrogen acts as a nucleophile in various reactions and can participate in alkylation, acylation, and other transformations typical of secondary amines.
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The methylamine group can undergo N-functionalization reactions, including alkylation and acylation, though less readily than the piperidine nitrogen due to steric factors.
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The hydrochloride salt form can undergo salt exchange reactions with other counter-ions, affecting solubility and crystallinity.
Stability Considerations
Understanding the stability profile of Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride is crucial for its handling, storage, and application:
Condition | Stability | Notes |
---|---|---|
Ambient Temperature | Stable | Should be stored in tightly closed containers |
Elevated Temperature | Moderate stability | May decompose at temperatures >150°C |
Acidic Conditions | Stable | Exists as salt in acidic environments |
Basic Conditions | Less stable | May convert to free base form |
Oxidative Conditions | Potentially reactive | Nitrogen-containing heterocycles can be susceptible to oxidation |
Light Exposure | Moderately stable | Best stored in amber containers |
Humidity | Hygroscopic | Should be stored in dry conditions |
Biological Activity and Pharmacology
Receptor Interactions
Based on the structural features of Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride and similar pyrazine derivatives, several potential biological interactions can be anticipated:
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Muscarinic receptor interactions: Similar compounds have shown affinity for muscarinic receptors, particularly the M4 subtype, which is implicated in various neurological functions.
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SHP2 enzyme interactions: Substituted pyrazine compounds have demonstrated activity as SHP2 inhibitors, suggesting potential applications in oncology research .
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Other potential targets include various G-protein coupled receptors and enzymes involved in cell signaling pathways.
Structure-Activity Relationships
The structure-activity relationships for Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride can be analyzed based on its constituent parts:
Structural Element | Contribution to Activity | Potential Modifications |
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Pyrazine Core | Provides basic scaffold for receptor recognition; contributes to electronic properties | Substitution with other heterocycles may alter selectivity |
Position of Piperidine (3-position) | Affects spatial orientation and binding characteristics | Changing position may influence receptor subtype selectivity |
Piperidine Ring | Contributes to binding through basic nitrogen and hydrophobic interactions | Ring size alteration or replacement with other cyclic amines may affect potency |
Methyl Group on Amine | Modulates hydrogen bonding capabilities and lipophilicity | Larger alkyl groups may enhance lipophilicity but could reduce binding affinity |
Dihydrochloride Salt | Enhances solubility but may affect membrane permeability | Alternative salt forms may provide different pharmacokinetic profiles |
These structure-activity relationships provide valuable insights for potential modifications to enhance activity or selectivity for specific targets.
Comparative Analysis with Related Compounds
Structural Comparisons
Comparing Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride with structurally related compounds provides insights into its unique properties:
Pharmacological Comparisons
The pharmacological profiles of these related compounds show important variations:
Research Challenges and Future Directions
Current Research Limitations
Despite its potential, several challenges exist in the research of Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride:
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Limited specific literature on this exact compound
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Challenges in achieving selective synthesis with high yields
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Potential stability issues in certain formulations
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Need for more comprehensive pharmacokinetic data
Future Research Opportunities
Several promising research directions could enhance our understanding and application of this compound:
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Development of optimized synthetic routes with improved yields and purity
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Comprehensive characterization of receptor binding profiles across various receptor families
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Investigation of structure-activity relationships through systematic modification of key structural elements
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Exploration of potential applications in emerging therapeutic areas
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Development of novel formulations to enhance bioavailability and stability
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